7-Bromo-4-chloro-8-fluoroquinoline

Description

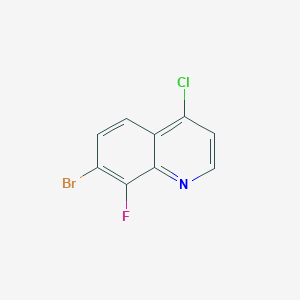

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCALJIQMKMACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Classic methods such as the Skraup, Doebner-Miller, and Friedlander syntheses are foundational for creating the quinoline (B57606) skeleton from aniline-based precursors. iipseries.orgorganic-chemistry.org More contemporary methods offer greater control and milder reaction conditions. These include nickel-catalyzed processes that can form the quinoline ring from α-2-aminoaryl alcohols. rsc.org

The introduction of the halogen atoms can be achieved through various regioselective halogenation techniques. For instance, metal-free C-H halogenation protocols have been developed for the selective functionalization of quinoline derivatives at room temperature.

The characterization of the final product would rely on standard analytical techniques. Although specific spectral data for 7-Bromo-4-chloro-8-fluoroquinoline is not publicly documented, its structural confirmation would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential to confirm the arrangement of protons and carbons and the influence of the electron-withdrawing halogen atoms on their chemical shifts. bas.bg

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify characteristic vibrations of the aromatic system and carbon-halogen bonds.

Physicochemical Properties

The key identifying properties of 7-Bromo-4-chloro-8-fluoroquinoline are compiled from chemical supplier databases. These properties are crucial for its use and handling in a research setting.

| Property | Value | Reference |

| CAS Number | 2111439-88-2 | synquestlabs.com |

| Molecular Formula | C₉H₄BrClFN | synquestlabs.com |

| Molecular Weight | 260.49 g/mol | synquestlabs.com |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, 2-8°C |

Table generated from available chemical data.

Advanced Synthetic Applications of 7 Bromo 4 Chloro 8 Fluoroquinoline As a Chemical Building Block

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The strategic placement of three different halogens on the quinoline (B57606) core makes 7-Bromo-4-chloro-8-fluoroquinoline a highly versatile intermediate for multi-step synthetic sequences. The chlorine atom at the 4-position is the most susceptible to nucleophilic substitution, while the bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions. The fluorine atom at the 8-position is generally the least reactive, often remaining intact during initial transformations, thereby influencing the electronic properties of the final molecule.

This differential reactivity allows for a stepwise and controlled functionalization of the quinoline ring system. For instance, the chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities at the 4-position. Subsequently, the bromo group can be utilized in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds at the 7-position. This sequential approach provides a high degree of control over the final molecular structure, enabling the synthesis of a wide range of substituted quinoline derivatives that would be challenging to prepare through other methods.

The utility of halogenated quinolines as intermediates is well-documented. For example, 7-bromo-4-chloroquinoline (B1278252) serves as a precursor for various derivatives. sigmaaldrich.comnih.gov Similarly, other substituted quinolines like 7-bromo-6-fluoroquinolin-4-ol (B8226417) and 7-bromo-4-chloro-6-fluoro-3-methylquinolin-8-amine (B13245119) are recognized as crucial intermediates in the synthesis of more complex molecules. The principles guiding the reactivity of these related compounds are directly applicable to this compound, highlighting its potential as a cornerstone in the synthesis of novel chemical entities.

Fabrication of Complex Molecular Architectures through Strategic Functional Group Interconversions

The true synthetic power of this compound lies in the ability to orchestrate a series of functional group interconversions to build intricate molecular architectures. The distinct reactivity of each halogen atom allows for a programmed sequence of reactions, where each step sets the stage for the next.

A hypothetical, yet plausible, synthetic strategy could involve the following steps:

Nucleophilic Aromatic Substitution at C4: The initial and most facile transformation would likely be the displacement of the C4-chloro group. This position is highly activated towards nucleophilic attack. A wide range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can be employed to introduce a desired substituent.

Palladium-Catalyzed Cross-Coupling at C7: Following the functionalization of the C4 position, the C7-bromo group can be targeted for a variety of cross-coupling reactions. For example, a Suzuki coupling with an aryl or heteroaryl boronic acid could be used to introduce a new aromatic ring system. Alternatively, a Sonogashira coupling with a terminal alkyne would install an alkynyl moiety, which could then undergo further transformations such as cycloadditions.

Late-Stage Modification involving the C8-Fluoro Group: The C8-fluoro group, being the most robust, can either be retained in the final product to modulate its physicochemical properties or be subjected to transformation under more forcing conditions if required. Nucleophilic aromatic substitution of fluorine is more challenging than that of chlorine or bromine but can be achieved with strong nucleophiles and appropriate reaction conditions.

This strategic, multi-step approach allows for the systematic construction of highly functionalized quinoline derivatives with precise control over the substitution pattern. This level of control is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of functional materials. The principles of such transformations are evident in the synthesis of various complex heterocyclic compounds where functional group interconversions on a core scaffold are key. rsc.org

Integration into Materials Science Applications

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. The strategic functionalization of this compound allows for the tailoring of these properties for specific applications in materials science.

Enhancement of Chromophore Size for Advanced Materials

The extension of π-conjugated systems is a fundamental strategy for tuning the optical and electronic properties of organic materials. The bromo group at the 7-position of this compound is an ideal handle for extending the chromophore size through palladium-catalyzed cross-coupling reactions. By coupling this building block with other aromatic or heteroaromatic units, it is possible to create larger, more delocalized π-systems. This extension of conjugation typically leads to a red-shift in the absorption and emission spectra, a desirable feature for applications in organic electronics and photonics. For instance, quinoline derivatives are utilized in the preparation of dyes for various applications. ossila.com

Development of Organic Electronic Materials (e.g., DSSCs, OLEDs)

Quinoline-based molecules have shown promise in the field of organic electronics, including dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com The ability to systematically modify the this compound scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection, transport, and recombination in these devices.

For example, by introducing electron-donating groups at the 4-position and electron-accepting groups via the 7-position, it is possible to create "push-pull" architectures. These structures can exhibit strong intramolecular charge transfer (ICT) characteristics, which are beneficial for applications as sensitizers in DSSCs and as emitters in OLEDs. The fluorine atom at the 8-position can also play a significant role in modulating the electronic properties and improving the stability and performance of the resulting devices.

Application in Sensor Technologies (e.g., Electrochemical Sensing)

The quinoline nucleus can be functionalized to act as a recognition element for various analytes. The strategic modification of this compound can lead to the development of novel chemosensors. For instance, the introduction of a specific binding site for a metal ion or an anion at the 4-position could lead to a change in the photophysical or electrochemical properties of the molecule upon binding.

The quinoline nitrogen atom itself can act as a binding site, and its interaction with an analyte can be influenced by the substituents on the ring. The bromo and fluoro groups can also participate in non-covalent interactions that contribute to the selectivity and sensitivity of the sensor. The development of quinoline derivatives for enzyme inhibition studies and receptor binding analysis highlights their potential in sensing applications.

Utility in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery and materials science. The orthogonal reactivity of the different halogen atoms in this compound makes it an excellent scaffold for combinatorial library synthesis.

A divergent synthetic approach can be envisioned where a common intermediate, this compound, is reacted with a diverse set of building blocks in a parallel fashion. For example, an array of nucleophiles can be reacted at the 4-position, followed by an array of boronic acids in a Suzuki coupling at the 7-position. This "two-dimensional" diversification strategy can quickly generate a large and structurally diverse library of quinoline derivatives.

This approach significantly accelerates the discovery of new molecules with desired biological activities or material properties. The ability to systematically vary the substituents at two distinct positions on the quinoline core allows for a thorough exploration of the chemical space around this privileged scaffold. The use of quinoline derivatives as precursors for pharmaceutical agents underscores the importance of generating such libraries for drug discovery.

Future Directions and Research Perspectives in Halogenated Quinoline Chemistry

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly practices, and the synthesis of halogenated quinolines is no exception. Future research will undoubtedly prioritize the development of sustainable and greener synthetic methodologies to minimize environmental impact and improve efficiency.

A significant area of focus is the use of nanocatalysts in one-pot synthetic protocols. acs.org These methods often utilize greener solvents like water and ethanol, reducing reliance on hazardous organic solvents. bohrium.com Techniques such as microwave-assisted synthesis are also gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgmdpi.com The goal is to develop protocols that are not only eco-friendly but also economically viable, offering high yields and easy catalyst recovery. acs.orgnih.gov Researchers are exploring solvent-free and catalyst-free conditions as an even more environmentally benign approach to quinoline (B57606) synthesis.

Key aspects of greener synthetic methodologies include:

Use of Green Solvents: Replacing traditional volatile organic compounds with water, ethanol, or ionic liquids. bohrium.commdpi.com

Energy Efficiency: Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy input. organic-chemistry.orgnih.gov

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste. rsc.org

Renewable Resources: Investigating the use of bio-based starting materials where feasible.

Exploration of Novel Catalytic Systems for Regioselective Functionalization

Achieving precise control over the placement of functional groups on the quinoline core is paramount for tuning the molecule's properties. The regioselective functionalization of halogenated quinolines, particularly through C-H activation, is a major frontier in synthetic organic chemistry. mdpi.comnih.gov

Transition metal catalysis, employing metals such as palladium, rhodium, nickel, and copper, has been instrumental in developing methods for site-selective C-H functionalization. nih.govacs.org Future research will focus on discovering novel catalytic systems that offer higher selectivity, broader substrate scope, and improved functional group tolerance. This includes the development of ligands that can direct the metal catalyst to a specific C-H bond on the quinoline ring, even at positions that are traditionally difficult to access. nih.gov Metal-free halogenation techniques are also being explored as a more economical and environmentally friendly alternative. rsc.orgrsc.org

Future research in this area will likely involve:

Development of Novel Ligands: Designing ligands that can precisely control the regioselectivity of C-H functionalization.

Exploration of Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium and rhodium to more abundant and less expensive metals like iron and copper.

Photo- and Electrocatalysis: Utilizing light or electricity to drive C-H functionalization reactions under mild conditions. rsc.org

Asymmetric Catalysis: Developing catalytic systems for the enantioselective functionalization of quinoline derivatives.

Advancements in Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov In the context of halogenated quinolines, computational studies can provide valuable insights into reaction mechanisms, predict the regioselectivity of functionalization reactions, and help in the rational design of new synthetic routes.

By modeling the transition states of a reaction, chemists can understand why a particular catalyst or set of reaction conditions favors one product over another. sapub.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time and resources. Furthermore, computational methods can be used to predict the electronic and photophysical properties of novel halogenated quinolines, guiding the design of new materials with specific applications. nih.gov

Key applications of computational chemistry in this field include:

Mechanism Elucidation: Understanding the step-by-step process of complex catalytic reactions.

Predicting Regioselectivity: Foreseeing where a new functional group will be introduced on the quinoline ring.

Catalyst Design: In-silico design and screening of new catalysts with improved activity and selectivity.

Property Prediction: Calculating properties such as absorption and emission spectra to guide the development of new functional materials.

Emerging Applications in Diverse Fields of Chemical Science

While halogenated quinolines have a well-established role in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for a wide range of other applications. nih.govfrontiersin.org The ability to precisely tune these properties through the introduction of different halogen atoms and other functional groups opens up new avenues for their use in materials science, agrochemicals, and as ligands in catalysis. researchgate.net

In materials science, halogenated quinolines are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov Their ability to coordinate with metal ions also makes them promising as components of functional metal-organic frameworks (MOFs). In medicinal chemistry, beyond their traditional use as antibacterial and antimalarial agents, new halogenated quinoline derivatives are being explored for their potential as anticancer, antiviral, and anti-inflammatory agents. bohrium.comtandfonline.com The synthetically tunable nature of the quinoline scaffold allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. nih.gov

Potential emerging applications include:

Q & A

Q. Answer :

- Protecting groups : Use silyl ethers or Boc groups to shield reactive sites during cross-coupling (e.g., Suzuki-Miyaura at C7-Br) .

- Catalyst selection : Palladium with bulky ligands (XPhos) minimizes undesired β-hydride elimination in aryl chloride reactions .

- Low-temperature quenching : Halt reactions at 70–80% conversion to avoid over-functionalization; purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure (halogens can cause irritation) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Waste disposal : Segregate halogenated waste in labeled containers for incineration or specialized treatment to prevent environmental release .

Advanced: How to design stability studies for this compound under varying storage conditions?

Q. Answer :

- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 2–4 weeks. Monitor decomposition via HPLC-MS to identify degradation pathways (e.g., dehalogenation, oxidation) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .

- Container compatibility : Test adsorption losses in glass vs. polypropylene vials under long-term storage .

Advanced: How to address low solubility of this compound in aqueous media for biological assays?

Q. Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- pH adjustment : Protonate the quinoline nitrogen in mildly acidic buffers (pH 4–5) to improve aqueous dispersibility .

- Nanoformulation : Prepare liposomal or PEGylated nanoparticles to encapsulate the compound and enhance bioavailability .

Basic: What computational tools are recommended for predicting reactivity of this compound?

Q. Answer :

- Gaussian or ORCA : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina) : Predict binding affinities to biological targets (e.g., kinase enzymes) by leveraging halogen-bonding interactions .

- ChemDraw/Chem3D : Generate 3D models to visualize steric effects from bulky substituents .

Advanced: How to validate conflicting literature data on the biological activity of halogenated quinolines?

Q. Answer :

- Standardize assays : Replicate experiments under reported conditions (e.g., IC₅₀ measurements in HEK293 cells vs. HeLa) .

- Control for photodegradation : Shield light-sensitive compounds during bioassays to prevent false negatives .

- Meta-analysis : Use PRISMA guidelines to systematically compare datasets and identify outliers due to synthetic impurities .

Basic: What purification techniques are optimal for isolating this compound?

Q. Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to obtain high-purity crystals .

- Flash chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate halogenated byproducts .

- Prep-HPLC : Apply C18 columns and isocratic acetonitrile/water (65:35) for analytical-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.